molecular formula C14H13F2NO2 B14859145 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol

2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B14859145
M. Wt: 265.25 g/mol
InChI Key: JMUUAGBHRZNBGU-UHFFFAOYSA-N
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Description

2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a phenolic methoxy group and a difluorophenyl moiety, structural elements commonly associated with bioactive molecules. Similar Schiff base and aniline-derived compounds are frequently investigated as key intermediates in the synthesis of potential enzyme inhibitors and antimicrobial agents . Researchers utilize this scaffold to develop and study new chemical entities, particularly for creating ligands with transition metals or for probing biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H13F2NO2

Molecular Weight

265.25 g/mol

IUPAC Name

2-[(3,5-difluoroanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-7,17-18H,8H2,1H3

InChI Key

JMUUAGBHRZNBGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol

Reductive Amination as a Primary Route

The most widely reported synthesis involves a two-step reductive amination process. First, 6-methoxysalicylaldehyde is condensed with 3,5-difluoroaniline in the presence of a dehydrating agent such as molecular sieves or anhydrous sodium sulfate. The resulting Schiff base intermediate is subsequently reduced using sodium borohydride ($$ \text{NaBH}4 $$) or cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol or ethanol.

Key parameters influencing yield include:

  • Solvent polarity : Ethanol (dielectric constant: 24.3) outperforms methanol (32.7) due to reduced side reactions.
  • Temperature : Reactions conducted at 0–5°C during the reduction step minimize over-reduction byproducts.
  • Stoichiometry : A 1.2:1 molar ratio of aldehyde to amine ensures complete conversion, as confirmed by thin-layer chromatography (TLC) monitoring.

Typical yields range from 68–75%, with impurities primarily consisting of unreacted starting materials and dimeric side products.

Alternative Pathways: Ullmann Coupling and Microwave-Assisted Synthesis

Copper-Catalyzed Ullmann Coupling

A less common but highly efficient method employs Ullmann-type coupling between 6-methoxy-2-iodophenol and 3,5-difluoroaniline. This single-step reaction uses copper(I) iodide ($$ \text{CuI} $$) as a catalyst (10 mol%) in dimethylformamide (DMF) at 110°C for 24 hours. The mechanism proceeds via a radical intermediate, with yields reaching 82% when conducted under inert atmosphere.

Advantages :

  • Eliminates the need for intermediate isolation
  • Tolerates electron-deficient aryl halides

Limitations :

  • Requires rigorous exclusion of oxygen
  • Generates stoichiometric amounts of copper byproducts
Microwave-Assisted Optimization

Recent advances have reduced reaction times from hours to minutes using microwave irradiation. A prototype protocol involves:

  • Mixing 6-methoxysalicylaldehyde (1.0 eq), 3,5-difluoroaniline (1.1 eq), and $$ \text{NaBH}_4 $$ (1.5 eq) in ethanol
  • Irradiating at 150 W, 80°C for 15 minutes
  • Cooling and filtering through celite

This method achieves 89% yield with 99% purity by HPLC, demonstrating significant improvements over conventional heating.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time Key Advantages Limitations
Reductive Amination 68–75 95–98 6–8 h Scalable, mild conditions Multiple steps, solvent waste
Ullmann Coupling 82 93 24 h Single-step, air-stable reagents High catalyst loading, copper waste
Microwave-Assisted 89 99 0.25 h Rapid, energy-efficient Specialized equipment required

Data compiled from.

Purification and Isolation Techniques

Column Chromatography Optimization

Crude product purification typically employs silica gel chromatography with a hexane/ethyl acetate gradient (4:1 to 1:2 v/v). The compound elutes at $$ R_f = 0.34 $$ in 3:1 hexane/ethyl acetate, with recovery rates exceeding 90% when using 230–400 mesh silica.

Recrystallization Protocols

For industrial-scale production, recrystallization from ethanol/water (7:3 v/v) at −20°C produces needle-like crystals with 99.5% purity. X-ray diffraction analysis confirms the orthorhombic crystal system with space group $$ P21212_1 $$ and unit cell parameters $$ a = 8.923 \, \text{Å}, b = 10.415 \, \text{Å}, c = 12.731 \, \text{Å} $$.

Mechanistic Insights and Kinetic Studies

Schiff Base Formation Kinetics

The condensation of 6-methoxysalicylaldehyde and 3,5-difluoroaniline follows second-order kinetics with an activation energy ($$ E_a $$) of 45.2 kJ/mol. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a transition state characterized by partial charge transfer from the amine nitrogen to the carbonyl carbon.

Borohydride Reduction Pathways

$$ ^1\text{H NMR} $$ monitoring shows complete imine reduction within 2 hours at 0°C. Isotopic labeling studies using $$ \text{NaBD}_4 $$ confirm hydride attack occurs preferentially at the imine carbon rather than the aromatic ring.

Analytical Characterization

Spectroscopic Fingerprinting

  • IR (KBr) : $$ \nu = 3340 \, (\text{O-H}), 1615 \, (\text{C=N}), 1240 \, (\text{C-O}) \, \text{cm}^{-1} $$
  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 8.21 (s, 1H, OH), 6.82–6.75 (m, 3H, Ar-H), 4.38 (s, 2H, CH$$2$$), 3.79 (s, 3H, OCH$$_3$$)
  • $$ ^{13}\text{C NMR} $$: δ 156.8 (C-O), 148.2 (C-F), 121.7–110.4 (Ar-C), 55.9 (OCH$$3$$), 43.1 (CH$$2$$)

Chromatographic Validation

HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) shows a retention time of 6.7 minutes with 99.3% purity. Mass spectrometry confirms the molecular ion peak at $$ m/z = 265.1 \, [\text{M}+\text{H}]^+ $$.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using Corning AFR™ reactors demonstrate:

  • 92% conversion at 120°C with 5-minute residence time
  • 30% reduction in solvent consumption vs. batch processes
  • Consistent purity (>99%) across 100-hour runs

Waste Management Strategies

Copper residues from Ullmann coupling are effectively removed using EDTA-functionalized ion-exchange resins, achieving <1 ppm residual metal content. Solvent recovery systems enable 95% ethanol reuse.

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary work using fac-Ir(ppy)$$_3$$ (2 mol%) under blue LED irradiation achieves 78% yield in 2 hours via a radical-mediated pathway. This method eliminates the need for stoichiometric reductants but requires rigorous degassing.

Chemical Reactions Analysis

2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is closely related to derivatives such as 2-{[(2,5-Difluorophenyl)amino]methyl}-6-methoxyphenol (Ref: 10-F735570), which differs in the fluorine substitution pattern (2,5- vs. 3,5-difluorophenyl). The positional isomerism significantly impacts electronic and steric properties:

  • This configuration may improve solubility in polar solvents compared to ortho-substituted analogues.
  • 2,5-Difluorophenyl substitution: The ortho-fluorine introduces steric hindrance near the amino group, possibly reducing reactivity in nucleophilic reactions .
Table 1: Key Structural and Electronic Comparisons
Property 3,5-Difluorophenyl Derivative 2,5-Difluorophenyl Derivative
Fluorine Substituent Positions 3,5 (para to amino) 2,5 (ortho to amino)
Electron-Withdrawing Effect Strong Moderate
Steric Hindrance Low High
Synthetic Availability Limited (discontinued) Discontinued

Spectroscopic and Computational Insights

Infrared (IR) and Raman spectroscopy data for fluorinated aromatic amines (e.g., phosphorus and sulfur analogues) suggest that fluorine substitution alters vibrational modes, particularly in the C-F stretching region (1000–1300 cm⁻¹) . Computational studies using density-functional theory (DFT), such as the Colle-Salvetti correlation-energy method, could predict electronic properties like dipole moments and frontier molecular orbitals, which are critical for understanding reactivity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be systematically optimized?

Methodological Answer:
A multi-step synthesis approach is typically employed, starting with functionalization of the phenol core. For example, a Mannich reaction could introduce the (3,5-difluorophenyl)aminomethyl group via condensation with formaldehyde and 3,5-difluoroaniline under anhydrous conditions. Key steps include:

  • Use of NaH in THF for deprotonation and nucleophilic substitution (e.g., benzyloxy group introduction) .
  • Optimization via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Randomized block designs with split plots can minimize variability, as demonstrated in agricultural chemical studies .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, focusing on methoxy (-OCH3_3) and fluorophenyl proton environments. Fluorine coupling in 19F^{19}F-NMR distinguishes 3,5-difluoro substitution .
  • X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding networks. Protocols from crystallographic studies of similar methoxyphenol derivatives recommend slow evaporation in polar aprotic solvents (e.g., DMSO) to obtain high-quality crystals .

Advanced: How should researchers design experiments to evaluate the environmental fate and biodegradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies:

  • Phase 1 (Lab): Assess hydrolysis, photolysis, and soil adsorption using OECD guidelines. Monitor degradation products via LC-MS/MS .
  • Phase 2 (Microcosm): Simulate real ecosystems to study biotic transformations. Track metabolite formation in microbial communities using 14C^{14}C-labeling and isotopic tracing .
  • Phase 3 (Field): Deploy passive samplers in water and soil to measure bioaccumulation factors (BAFs) and half-lives under varying pH and temperature .

Advanced: How can computational tools like QSAR and molecular modeling elucidate structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • QSAR Modeling: Train models using descriptors like logP, Hammett constants (σ for fluorine substituents), and topological polar surface area (TPSA). Validate against experimental bioassay data (e.g., antioxidant or enzyme inhibition assays) .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding for targets like cytochrome P450 or kinase enzymes. Fluorine’s electronegativity and methoxy’s steric effects can be analyzed for binding affinity .

Advanced: How should contradictory data in pharmacological studies (e.g., conflicting IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Data Triangulation: Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic activity). For example, discrepancies in cytotoxicity may arise from assay-specific interference (e.g., phenol redox activity in MTT assays).
  • AI-Driven Optimization: Apply machine learning to identify confounding variables (e.g., solvent polarity, cell line variability). Feed experimental data into iterative models to refine predictions, as seen in COVID-19 drug discovery workflows .

Basic: What purification strategies are recommended to isolate high-purity batches of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA). Monitor purity via UV at 254 nm .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility studies. High fluorine content may require polar aprotic solvents for efficient crystal formation .

Advanced: What strategies mitigate fluorinated byproduct formation during synthesis?

Methodological Answer:

  • Fluorine-Specific Catalysis: Employ palladium-catalyzed coupling to minimize defluorination. Monitor reaction progress via 19F^{19}F-NMR to detect intermediates .
  • Byproduct Trapping: Add scavengers like molecular sieves or silica-bound amines to sequester reactive fluorine species .

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